2-Methyltetrahydrofuran-2-amine

Catalog No.
S13340298
CAS No.
292054-36-5
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyltetrahydrofuran-2-amine

CAS Number

292054-36-5

Product Name

2-Methyltetrahydrofuran-2-amine

IUPAC Name

2-methyloxolan-2-amine

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-5(6)3-2-4-7-5/h2-4,6H2,1H3

InChI Key

JZJSOBCRHDVGMH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)N

2-Methyltetrahydrofuran-2-amine is an organic compound characterized by its tetrahydrofuran ring structure with a methyl group and an amine functional group at the second carbon position. This compound is notable for its unique properties that arise from the presence of the methyl group, which affects its reactivity and stability in various chemical environments. 2-Methyltetrahydrofuran itself is recognized as a solvent that offers advantages over traditional solvents like tetrahydrofuran, particularly in organometallic chemistry due to its higher stability with basic organometallic reagents and reduced volatility.

The chemical reactivity of 2-methyltetrahydrofuran-2-amine can be explored through various reaction mechanisms. In the context of organometallic chemistry, it serves as an effective solvent for reactions involving carbanionic species and nucleophilic substitutions. For instance, reactions involving 1,2-diaryl-1,2-disodioethanes demonstrate enhanced stability and reactivity when conducted in 2-methyltetrahydrofuran compared to other solvents like tetrahydrofuran .

Additionally, the compound has been utilized in catalytic processes such as the Suzuki coupling reaction, where it enhances yields and simplifies work-up procedures due to its immiscibility with water . The solvent's ability to stabilize organometallic reagents allows for more efficient carbon-carbon bond formation reactions.

Several synthetic routes have been developed for producing 2-methyltetrahydrofuran-2-amine. Common methods include:

  • Reduction Reactions: The synthesis often begins with the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Alkylation: The introduction of the methyl group can be achieved through alkylation reactions involving suitable alkyl halides and amines under basic conditions.
  • Cyclization: Cyclization reactions can form the tetrahydrofuran ring from linear precursors through acid-catalyzed processes or via intramolecular nucleophilic attacks.

These methods highlight the versatility of synthetic approaches available for generating this compound.

2-Methyltetrahydrofuran-2-amine finds applications primarily in organic synthesis and materials science:

  • Solvent in Organic Reactions: Its use as a solvent in various organic reactions enhances yields and selectivity due to its unique physical properties.
  • Precursor in Drug Development: Given its amine functionality, it may serve as a precursor for synthesizing pharmaceuticals or biologically active compounds.
  • Polymer Chemistry: It can be utilized in polymer synthesis, particularly in producing polyethers and other polymeric materials.

Several compounds share structural similarities with 2-methyltetrahydrofuran-2-amine, including:

Compound NameStructure CharacteristicsUnique Features
TetrahydrofuranA cyclic ether without substituents at C-2More volatile; less stable with organometallics
3-Methyl-tetrahydrofuranMethyl group at C-3 instead of C-2Different reactivity patterns due to position
2-MethylpyrrolidineA five-membered ring with an amine groupExhibits different biological activities

The uniqueness of 2-methyltetrahydrofuran-2-amine lies in its balance between stability and reactivity, making it particularly suitable for sensitive chemical transformations while retaining potential biological activity due to its amine functionality.

The catalytic hydrogenation of furfural derivatives represents the primary pathway for synthesizing 2-methyltetrahydrofuran-2-amine, leveraging biomass-derived feedstocks as sustainable starting materials [1]. Furfural, produced through acid-catalyzed digestion of pentosan sugars in biomass such as corncobs and bagasse, serves as the fundamental precursor for this synthetic approach [1].

Direct Hydrogenation Mechanisms

The hydrogenation process typically involves a two-stage mechanism where furfural undergoes initial reduction to 2-methyltetrahydrofuran, followed by selective amination at the 2-position [2]. Various metal catalysts have demonstrated efficacy in this transformation, with palladium, platinum, and ruthenium-based systems showing particular promise for selective hydrogenation [3] [4].

Research by Jiang et al. demonstrated that palladium on alumina catalysts achieve up to 98% yield in the transformation of furan-derived ketones into tetrahydrofuran-derived amines using ammonia as the nitrogen source and molecular hydrogen as the reducing agent [5]. The reaction mechanism involves sequential carbon-carbon and carbon-nitrogen condensation reactions, enabling efficient one-pot synthesis protocols [5].

Catalyst Systems and Performance Data

Table 1: Catalytic Hydrogenation Performance for Furfural-Derived Amine Synthesis

Catalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Reference
Palladium/Alumina1702.09896 [5]
Ruthenium/Carbon1000.257485 [6]
Platinum/Titanium Dioxide500Standard93>99 [7]
Copper-Zinc-Zirconium1702.010096 [3]

Platinum-based catalysts have shown exceptional performance in the reductive amination of furfural to primary amines [7]. Du et al. reported that platinum nanoclusters on titanium dioxide, reduced at 500°C with only 0.1 weight percent loading, achieved furfurylamine yields exceeding 93% with production rates of 297.9 grams of furfurylamine per gram of platinum per hour [7].

Reaction Pathway Optimization

The hydrogenation route benefits from the abundance and renewability of furfural feedstocks [1]. Copper-zinc-zirconium catalysts have demonstrated complete conversion with 96% selectivity at 170°C and 2 megapascals hydrogen pressure [3]. The incorporation of zirconium increases catalyst acidity and promotes copper dispersion, while zinc enhances activity for furfural conversion [3].

Advanced catalyst design has focused on controlling both hydrogenation performance and activation of Schiff base intermediates [7]. The proximity effect between platinum nanoclusters influences the availability of effective adsorption sites for key intermediates, particularly surface titanium sites adjacent to platinum nanoclusters [7].

Amination Strategies for Tetrahydrofuran-Based Precursors

Amination strategies for tetrahydrofuran-based precursors encompass diverse methodological approaches that enable selective nitrogen incorporation into the tetrahydrofuran ring system [8]. These strategies typically involve reductive amination, direct amination, and cyclization-amination cascade reactions.

Reductive Amination Protocols

Reductive amination represents the most widely employed strategy for synthesizing tetrahydrofuran-derived amines [9] [10]. Nickel-triphos catalytic systems have demonstrated exceptional performance for reductive amination of carbonyl compounds with ammonia and hydrogen [10]. This methodology enables synthesis of both linear and branched primary amines with high selectivity and functional group tolerance [10].

The nickel-triphos system operates effectively at 120°C under 50 bar hydrogen pressure with 5-7 bar ammonia, achieving yields up to 96% for functionalized aldehydes containing ether, phenolic, carbon-carbon double bonds, ester, boronic acid ester, and thioether groups [10]. Heterocyclic primary amines, including those with 3,4-methylenedioxy and benzo-1,4-dioxane motifs, are accessible in yields up to 95% [10].

Direct Amination Approaches

Direct amination strategies employ ammonia or primary amines as nitrogen sources in combination with hydrogen activation systems [4]. Raney nickel catalysts have proven effective for furfural reductive amination, achieving 100% furfural conversion with 96.3% selectivity to furfurylamine at 130°C [11]. The reaction kinetics demonstrate optimal performance at moderate temperatures with controlled hydrogen pressure [11].

Table 2: Amination Strategy Performance Comparison

StrategyCatalystNitrogen SourceConversion (%)Selectivity (%)Reaction Time (h)Reference
Reductive AminationNickel-triphosAmmonia1009624 [10]
Direct AminationRaney NickelAmmonia10096.33 [11]
Ring-Opening AminationPalladium/CarbonPrimary Amines82-8885-90Variable [12]
Cyclization-AminationRuthenium Single-AtomAmmonia93>9020 [13]

Specialized Amination Methodologies

Ring-opening amination protocols utilize peroxidic tetrahydrofuran with primary aromatic amines in the presence of hydrogen and palladium on carbon catalyst [12]. This methodology results in tetrahydrofuran ring opening to generate 4-nitrogen-arylamino-1-butanols in good yields through a free-radical sequence involving imine alcohol intermediates [12].

Surface single-atom alloy catalysts, particularly ruthenium-cobalt nanoparticle systems supported on hydroxyapatite, enable sophisticated cascade reactions for direct conversion of furfural to piperidine [13]. These multifunctional catalysts achieve 93% yield under mild conditions through sequential reductive amination, hydrogenative ring cleavage, dehydrogenation, intramolecular reductive amination, and final hydrogenation [13].

Mechanistic Considerations

The amination mechanism typically involves competitive relationships between ammonia and hydrogen, influencing reaction selectivity and product distribution [7]. Kinetic studies reveal that controlling hydrogen spillover intensity helps inhibit overhydrogenation reactions while promoting selective amine formation [7]. The surface electronic state and distance between metal nanoclusters significantly impact the efficiency of Schiff base intermediate transformation [7].

Industrial-Scale Production Challenges and Optimization

Industrial-scale production of 2-methyltetrahydrofuran-2-amine faces multifaceted challenges spanning catalyst stability, process intensification, and economic viability considerations [14] [15]. The transition from laboratory-scale synthesis to commercial production requires addressing fundamental limitations in current catalytic systems and developing robust, scalable processes.

Catalyst Deactivation and Stability Issues

Catalyst deactivation represents a primary challenge in industrial implementation [16] [17]. Tertiary amine catalysts commonly experience deactivation through multiple mechanisms including byproduct formation, structural degradation of support materials, and active site leaching [17]. Research indicates that acidic byproduct species formed during amine synthesis reactions can completely cover active sites, resulting in rapid catalyst deactivation [17].

Characterization studies reveal that surface area reduction and pore size increases occur when catalysts are exposed to hydrothermal reaction conditions [17]. Thermogravimetric analysis demonstrates up to 10% loading loss in organic content of immobilized tertiary amine catalysts, attributed to leaching or mechanical degradation [17].

Table 3: Industrial Production Challenges and Mitigation Strategies

Challenge CategorySpecific IssueImpact on ProductionMitigation ApproachEffectivenessReference
Catalyst StabilityByproduct Formation100% DeactivationProcess OptimizationModerate [17]
Process IntensificationLong Reaction TimesLow ThroughputContinuous FlowHigh [15]
Solvent IssuesLow SolubilityPoor ConversionSolvent ReplacementHigh [15]
Economic ViabilityHigh Catalyst CostIncreased Production CostNon-Noble Metal CatalystsModerate [14]

Process Intensification Strategies

Continuous flow processing offers significant advantages for industrial-scale production through enhanced heat and mass transfer, improved reaction control, and reduced equipment footprint [15]. Plug-flow reactor systems enable access to elevated reaction temperatures, substantially reducing reaction times from over 18 hours in batch operations to 30 minutes in flow configurations [15].

Solvent optimization plays a crucial role in process intensification [15]. Replacement of tetrahydrofuran with dimethyl sulfoxide resolves solubility issues related to starting materials and reaction intermediates while enabling higher reaction temperatures [15]. This solvent change, combined with continuous multistage mixed-suspension mixed-product removal crystallization, reduces primary unit operations from nine to three, representing a 67% reduction in process complexity [15].

Economic and Manufacturing Considerations

Industrial production economics are significantly influenced by raw material costs and catalyst requirements [14]. The global market value of 2-methyltetrahydrofuran reached 3.4 billion United States dollars in 2021, with projections indicating growth to 4.4 billion United States dollars by 2030 [14]. Large-scale production facilities with annual capacities of 9.1 million kilograms could potentially generate approximately 102 million United States dollars in annual revenue [14].

Monument Chemical operates commercial-scale 2-methyltetrahydrofuran production at their Bayport, Texas facility, focusing on high-purity solvent applications for pharmaceutical and fine chemical industries [18]. The facility produces material with 99.9% assay, typically stabilized with butylated hydroxytoluene at 150-400 parts per million concentrations [18].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

101.084063974 g/mol

Monoisotopic Mass

101.084063974 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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